1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Beschreibung
1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a phenyl substituent at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a common feature in drug design .
Eigenschaften
IUPAC Name |
2-methyl-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17-10(15)8(7-5-3-2-4-6-7)9(16-17)11(12,13)14/h2-6H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCKFLAAEZFOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372398 | |
| Record name | 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63156-74-1 | |
| Record name | 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63156-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
- Chemical Formula : C11H10F3N3
- Molecular Weight : 241.21 g/mol
- CAS Number : 63156-74-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A collection of trifluoromethyl phenyl derivatives has shown potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values, indicating high potency against bacterial strains.
- Bactericidal Effects : Time-kill assays demonstrated that the compound effectively kills bacteria over time.
- Biofilm Inhibition : The compound showed moderate inhibition of biofilm formation and destruction, which is crucial for combating chronic infections caused by biofilm-forming bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays:
- COX Inhibition : The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, showing significant inhibition with IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) |
|---|---|---|
| This compound | 0.02 - 0.04 | Not specified |
| Diclofenac | 0.054 | Not specified |
These results suggest that this pyrazole derivative could serve as a selective COX-2 inhibitor, offering therapeutic benefits with potentially fewer side effects than traditional NSAIDs .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives:
- Antimicrobial Study : A study demonstrated that a series of trifluoromethyl phenyl-derived pyrazoles, including the target compound, were effective against resistant strains of bacteria, showing no significant toxicity in human cell lines at therapeutic doses .
- In Vivo Studies : Animal model studies indicated that the compound did not exhibit harmful effects at doses up to 50 mg/kg. This suggests a favorable safety profile for further development in clinical settings .
- Structure Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives has shown that modifications to the trifluoromethyl group can enhance biological activity. This highlights the importance of chemical structure in determining the efficacy of these compounds .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has shown potential as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases, particularly in the field of oncology and neuropharmacology.
Agrochemicals
This compound has been investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural products that target specific pests without harming beneficial organisms.
Material Science
In material science, derivatives of this compound are explored for their properties in creating advanced materials, such as polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group is particularly noted for improving the hydrophobic characteristics of materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Medicinal Properties | Demonstrated anti-cancer activity in vitro against specific cancer cell lines. |
| Study B | Agrochemical Efficacy | Showed effective pest control with minimal environmental impact compared to traditional pesticides. |
| Study C | Material Development | Developed a polymer blend incorporating the compound that exhibited superior thermal and mechanical properties. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Substituent Variations in Position 4
The substituent at position 4 significantly influences molecular properties:
- This compound was synthesized in 83% yield, with distinct ¹H NMR signals (δ 7.43–7.26 ppm for aromatic protons) .
- 4-(Trifluoromethylphenyl) analog (3-methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine): The trifluoromethylphenyl group increases steric bulk and hydrophobicity. It was synthesized in 88% yield, showing a singlet at δ 2.31 ppm for the methyl group in ¹H NMR .
*Calculated based on molecular formula C₁₂H₁₂F₃N₃.
Substituent Variations in Position 1
- This compound has a molecular weight of 299.30 .
- 1-(3-Chlorophenyl) analog (1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine): The chlorophenyl group introduces halogen bonding capabilities, which may improve target affinity. Its CAS number is 324008-97-1 .
Impact of Trifluoromethyl Group in Position 3
The trifluoromethyl group at position 3 is critical for electronic and steric effects:
- 3-Methyl analog (3-methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine): Replacing CF₃ with CH₃ reduces electron-withdrawing effects, altering solubility and reactivity. DFT studies show distinct ¹H NMR chemical shifts (e.g., δ 2.12 ppm for CH₃) .
- 3-Trifluoromethoxy analog (1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine): The trifluoromethoxy group combines steric bulk with moderate electron-withdrawing effects, influencing π-stacking interactions .
Spectroscopic and Computational Data
- DFT Studies : For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, B3LYP/TZVP calculations predict ¹H NMR shifts within ±0.3 ppm of experimental values, validating the electronic effects of substituents .
- ¹H NMR Trends: Aromatic protons in fluorophenyl analogs exhibit downfield shifts (δ 7.43–7.26 ppm) compared to non-fluorinated derivatives .
Vorbereitungsmethoden
Stage 1: Synthesis of Oxime Intermediate
- Starting Material: 4,4,4-trifluoro-1-phenylbutanedione (diketone).
- Reaction: The diketone reacts with a nitrosating agent, commonly sodium nitrite, in an organic solvent such as acetic acid.
- Product: 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime.
- Isolation: The oxime is extracted from the reaction mixture using diethyl ether, washed with saturated sodium bicarbonate solution until neutral pH, followed by water washes and drying under reduced pressure.
- Notes: This step is based on the method described by Saloutin et al. (1997) and adapted in patents.
Stage 2: Conversion to Nitrosopyrazole
- Reaction: The oxime is dissolved in ethanol and treated with hydrazine hydrate.
- Product: 4-nitroso-5-phenyl-3-trifluoromethyl-1H-pyrazole.
- Isolation: After reaction completion, ethanol is removed, and the solid residue is reprecipitated from diethyl ether using hexane, followed by recrystallization from chloroform.
- Significance: This step forms the pyrazole ring with a nitroso substituent, a key intermediate for reduction to the amine.
Stage 3: Reduction to Aminopyrazole
- Reaction: The nitrosopyrazole is reduced to the aminopyrazole using catalytic hydrogenation.
- Catalyst: 10% palladium on carbon (Pd/C).
- Conditions: Hydrogenation is conducted at elevated pressure (~50 psi or 3.5 bar) in ethanol for approximately 7.5 hours.
- Workup: The catalyst is filtered off, the solution is concentrated, yielding the aminopyrazole as a yellow powder.
- Challenges: Requires high-pressure equipment and expensive palladium catalyst, increasing cost and complexity.
Process Analysis and Limitations
| Aspect | Details |
|---|---|
| Number of Stages | Three distinct stages with isolation and purification at each step |
| Equipment Requirements | Multiple reactors, pressure hydrogenation apparatus |
| Starting Material Cost | Diketone precursor is commercially available but expensive and laborious to purify |
| Catalysts | Expensive Pd/C catalyst required for reduction |
| Solvents | Use of acetic acid, diethyl ether, ethanol, chloroform, hexane |
| Isolation Complexity | Multiple extraction, washing, drying, and recrystallization steps |
| Process Efficiency | Time-consuming with significant reagent and solvent consumption |
| Safety and Environmental Concerns | Use of hydrazine and high-pressure hydrogenation pose safety risks |
These factors limit scalability and increase production costs, motivating research into improved methods.
Research Findings and Improvements
- The described method is the most widely reported and validated approach for synthesizing this compound.
- Research highlights the importance of optimizing nitrosation and hydrazine treatment conditions to maximize yield and purity.
- Attempts to perform the process in a single reactor or to replace palladium catalysts with cheaper alternatives have been limited by reaction specificity and catalyst activity.
- The compound's intermediates have been used to develop multifunctional hybrid molecules with promising biological activities, underscoring the need for efficient synthesis.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product | Key Notes |
|---|---|---|---|---|
| 1 | 4,4,4-trifluoro-1-phenylbutanedione (diketone) | Sodium nitrite, acetic acid | 4,4,4-trifluoro-1-phenylbutanedione oxime | Extraction with diethyl ether, washing, drying |
| 2 | Oxime intermediate | Hydrazine hydrate, ethanol | 4-nitroso-5-phenyl-3-trifluoromethylpyrazole | Removal of ethanol, recrystallization |
| 3 | Nitrosopyrazole intermediate | Hydrogen, 10% Pd/C catalyst, ethanol, 50 psi, 7.5 h | This compound | Catalytic hydrogenation, filtration, concentration |
Q & A
Basic: What synthetic routes are commonly employed to synthesize 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how can purity be optimized?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via multi-step protocols involving cyclization and acylation. For example, thiourea intermediates can be halogenated to form pyrazole regioisomers, as demonstrated in a four-step synthesis involving cyclization, formylation, oxidation, and acylation . Purity optimization often requires recrystallization or chromatography. X-ray crystallography (e.g., SHELX programs ) is critical for verifying regioselectivity and purity. Reaction conditions, such as using acetic acid at 100°C for 5 hours, significantly impact yield (e.g., 74% yield reported in a scaled-up route ).
Basic: What spectroscopic and crystallographic methods are essential for structural confirmation?
Key techniques include:
- X-ray crystallography : Resolves regiochemistry and confirms substituent positions (e.g., triclinic crystal systems with space group P1 for derivatives ).
- NMR/IR spectroscopy : Identifies functional groups (e.g., trifluoromethyl signals at ~110 ppm in NMR) .
- Mass spectrometry : Validates molecular weight (e.g., ESIMS m/z 203–252 for related pyrazole amines ).
Intermediate: How is the compound evaluated for biological activity, and what assays are recommended for initial screening?
Standard protocols include:
- Antimicrobial assays : Broth microdilution against Mycobacterium tuberculosis (MIC values) or Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC determination) .
- Enzyme inhibition : Testing against targets like human carbonic anhydrase isoenzymes (hCA I/II) via UV-Vis spectroscopy .
Advanced: How can computational methods like DFT improve understanding of electronic properties and reactivity?
DFT/B3LYP/6-311G(d,p) calculations predict:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., trifluoromethyl groups increase electron-withdrawing effects) .
- Thermodynamic properties : Correlate stability with substituent effects (e.g., methoxy groups enhance intramolecular H-bonding) .
- HOMO-LUMO gaps : Guide reactivity predictions for functionalization .
Advanced: How to address regioselectivity challenges during cyclization steps?
Regioselectivity in pyrazole formation depends on:
- Reagent choice : Phosphorus oxychloride promotes cyclization at 120°C to favor 1,3,4-oxadiazoles over 1,2,4-isomers .
- Substituent effects : Electron-withdrawing groups (e.g., CF) direct cyclization to specific positions .
- Solvent-free conditions : Reduce side reactions in one-pot syntheses .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed inoculum sizes in antimicrobial tests) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variable in vivo results .
- Structural analogs : Compare activity trends to isolate substituent effects (e.g., 4-methoxy vs. 4-chloro phenyl groups) .
Advanced: How to design SAR studies for pyrazole ring modifications?
- Substituent libraries : Synthesize derivatives with varied groups (e.g., halogens, methoxy, aryl) at positions 1, 3, and 4 .
- 3D-QSAR modeling : Correlate steric/electronic parameters with bioactivity .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with CF groups) .
Advanced: What are critical considerations for scaling up synthesis?
- Catalyst efficiency : Transition from lab-scale Lewis acids to recyclable catalysts (e.g., immobilized POCl) .
- Solvent selection : Replace volatile solvents (e.g., DCM) with safer alternatives (e.g., EtOAc) .
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
